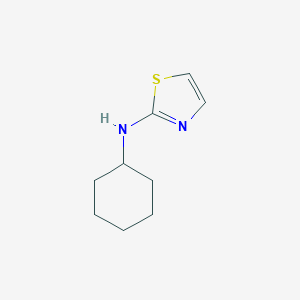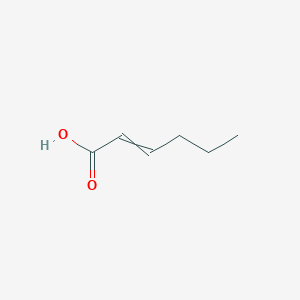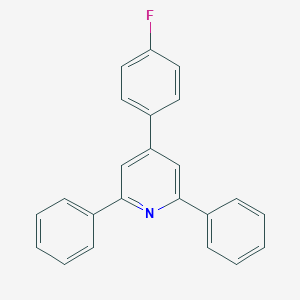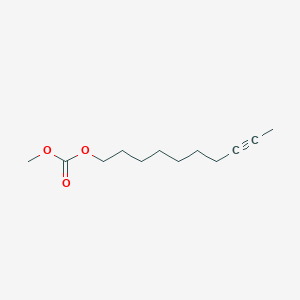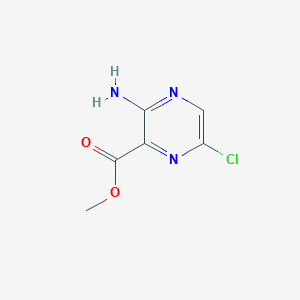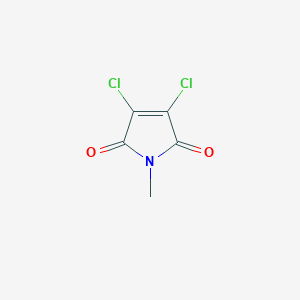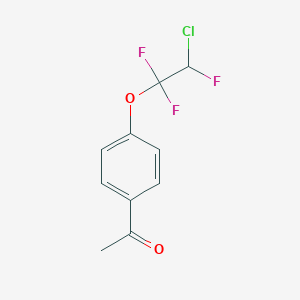- CAS No. 1151-93-5](/img/structure/B72183.png)
Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-
Übersicht
Beschreibung
Methanone, 4-(dimethylamino)phenyl-, is a chemical compound with interesting properties and potential applications. This document provides a comprehensive analysis of the compound, including its synthesis, molecular structure, chemical reactions, and properties, both physical and chemical. The focus will be on the scientific research surrounding this compound, excluding applications, drug use, dosage, and side effects information.
Synthesis Analysis
The synthesis of Methanone, 4-(dimethylamino)phenyl-, and its derivatives involves various chemical reactions, including single-crystal X-ray diffraction for structural determination. For instance, a related compound, (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, was synthesized and its crystal structure determined by single-crystal X-ray diffraction, indicating the presence of conformational disorder and weak intermolecular C–H...O interactions (Akkurt et al., 2003). The synthesis of derivatives often involves reactions under reflux conditions with various reagents and catalysts, highlighting the compound's versatility in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of Methanone, 4-(dimethylamino)phenyl-, derivatives, reveals significant features such as conformational disorder in methoxy groups and nonplanar ring systems. For example, analysis through single-crystal X-ray diffraction provides insights into the molecular conformation, showing how methoxy groups and the pyrimidine ring's orientation contribute to the compound's overall structure (Akkurt et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving Methanone, 4-(dimethylamino)phenyl-, include its role in inhibiting tubulin polymerization and triggering apoptosis in cancer cells, demonstrating its potential therapeutic applications (Magalhães et al., 2013). Additionally, its derivatives have shown antimicrobial activity, indicating the broad spectrum of chemical properties and reactions associated with this compound (Chaudhari, 2012).
Physical Properties Analysis
The physical properties of Methanone, 4-(dimethylamino)phenyl-, derivatives are characterized by their crystalline structure, as determined by single-crystal X-ray diffraction. These studies reveal the crystalline system, space group, and the presence of intermolecular interactions, which are crucial for understanding the compound's physical characteristics and behavior (Akkurt et al., 2003).
Chemical Properties Analysis
The chemical properties of Methanone, 4-(dimethylamino)phenyl-, and its derivatives include their reactivity in various chemical reactions, such as the inhibition of tubulin polymerization and antimicrobial activities. These properties are influenced by the molecular structure, particularly the functional groups and their arrangement, which determine the compound's reactivity and interaction with biological targets (Magalhães et al., 2013), (Chaudhari, 2012).
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Anticancer Activity :
- This compound, belonging to the phenstatin family, shows potent cytotoxicity in tumor cell lines and induces cell cycle arrest in the G2/M phase, along with apoptosis in human leukemia HL-60 cells (Magalhães et al., 2013).
- It inhibits tubulin polymerization and has promising anticancer therapeutic potential (Magalhães et al., 2013).
Mechanism of Action in Cell Death :
- Studies on derivatives of this compound indicate their role as apoptosis inducers through cell cycle arrest and inhibition of tubulin polymerization (Jiang et al., 2008).
Structural Investigations :
- The crystal structure of a similar compound has been determined to understand its conformational and structural aspects (Akkurt et al., 2003).
Synthetic Applications :
- Research has been conducted on the synthesis of steroid analogs and related substances using compounds from this family (Nazarov & Zavyalov, 1956).
In Vitro and In Vivo Antitumor Effects :
- The compound shows significant antitumor effects in both in vitro and in vivo models without substantial toxicity (Magalhães et al., 2011).
Molecular Docking and Theoretical Studies :
- Molecular docking studies have been conducted to understand the antiviral activity and pharmacokinetic behavior of this compound (FathimaShahana & Yardily, 2020).
Antiestrogenic Activity :
- The compound's derivatives show potent antiestrogenic activity in experimental models (Jones et al., 1979).
Other Biological Activities :
- Synthesis of derivatives for exploring biological activities like antimicrobial, antioxidant, and insect antifeedant activities has also been studied (Thirunarayanan, 2015).
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17(2)14-8-4-12(5-9-14)16(18)13-6-10-15(19-3)11-7-13/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNIZPSLPHFDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385017 | |
| Record name | Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)- | |
CAS RN |
1151-93-5 | |
| Record name | Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



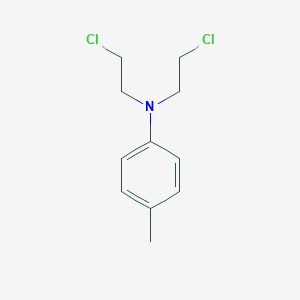
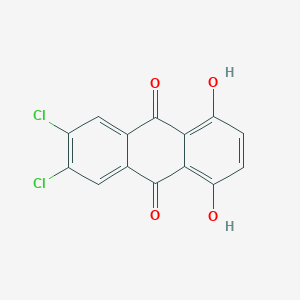
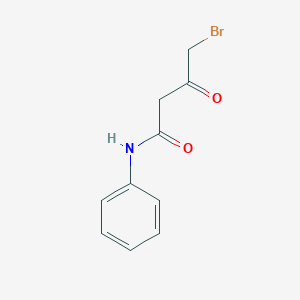
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)
